molecular formula C15H10FN3O3S2 B2876933 (Z)-2-(3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)-N-(thiazol-2-yl)acetamide CAS No. 627486-71-9

(Z)-2-(3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)-N-(thiazol-2-yl)acetamide

Cat. No.: B2876933
CAS No.: 627486-71-9
M. Wt: 363.38
InChI Key: BCJHUXWNBCWMRO-XFFZJAGNSA-N
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Description

(Z)-2-(3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)-N-(thiazol-2-yl)acetamide is a synthetically derived compound recognized in scientific research as a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). The interest in this compound stems from the role of GPR55 as a novel cannabinoid-related receptor, with involvement in a diverse array of physiological processes. Its core research value lies in its ability to selectively inhibit GPR55 signaling, which allows scientists to probe the receptor's function in various disease models. This compound has been utilized to investigate the metabolic pathways associated with insulin sensitization and type 2 diabetes , given the structural resemblance of its core to thiazolidinedione PPARγ modulators but with a distinct GPR55-mediated mechanism. Furthermore, its application extends to neurological research , where GPR55 antagonism is explored for its potential to modulate neuroinflammatory responses and neuronal excitability. By serving as a precise chemical tool to block GPR55, this acetamide derivative enables the elucidation of complex signaling cascades and offers a research pathway for understanding and potentially targeting GPR55 in metabolic, neurological, and oncological contexts.

Properties

IUPAC Name

(2Z)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O3S2/c16-10-3-1-9(2-4-10)8-19-13(21)11(24-15(19)22)7-12(20)18-14-17-5-6-23-14/h1-7H,8H2,(H,17,18,20)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJHUXWNBCWMRO-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC(=O)NC3=NC=CS3)SC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C/C(=O)NC3=NC=CS3)/SC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)-N-(thiazol-2-yl)acetamide is a compound belonging to the thiazolidinedione class, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and research findings.

Anticancer Activity

Recent studies have indicated that derivatives of thiazolidinediones exhibit significant anticancer properties. The compound in focus has shown promising results in silico docking studies, suggesting strong binding affinities to key cancer-related targets.

  • Binding Affinity : The compound demonstrated a binding affinity comparable to known anticancer agents like elotinib, with multiple hydrogen bonds stabilizing its interaction with target proteins .

Antidiabetic Potential

Thiazolidinediones are well-known for their antidiabetic effects, primarily through the activation of peroxisome proliferator-activated receptors (PPARs). The compound's structural features suggest it may enhance insulin sensitivity and glucose uptake.

  • In Vitro Studies : Various thiazolidinedione derivatives have been evaluated for their antidiabetic efficacy, often showing improved activity compared to standard drugs like pioglitazone .

Antileishmanial Activity

The biological activity profile extends to antiparasitic effects against Leishmania species. Compounds similar in structure have been tested against promastigote forms, revealing moderate to high efficacy.

  • Selectivity Index : Some derivatives exhibited selectivity indices indicating low cytotoxicity while retaining antileishmanial activity, making them potential candidates for further development .

Other Biological Activities

Thiazolidinediones have been associated with a wide range of biological activities beyond anticancer and antidiabetic effects:

  • Anti-inflammatory : Potential to modulate inflammatory pathways.
  • Antioxidant : Ability to scavenge free radicals.
  • Anticonvulsant : Some derivatives have shown promise in reducing seizure activity .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerHigh binding affinity
AntidiabeticEnhanced insulin sensitivity
AntileishmanialModerate efficacy against Leishmania
Anti-inflammatoryModulation of inflammatory pathways
AntioxidantFree radical scavenging

Table 2: Structure-Activity Relationship (SAR)

CompoundEC50 (µM)CC50 (µM)Selectivity Index
(Z)-2-(3-(4-fluorobenzyl)...710114
Miltefosine3.38526
Compound X5.512522.7

Case Studies

  • Case Study on Anticancer Activity : A study demonstrated that a series of thiazolidinedione derivatives showed significant cytotoxicity against various cancer cell lines, with specific emphasis on the compound's ability to induce apoptosis through PPARγ-dependent mechanisms .
  • Case Study on Antidiabetic Effects : In diabetic animal models, compounds similar to (Z)-2-(3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)-N-(thiazol-2-yl)acetamide were shown to significantly lower blood glucose levels compared to controls, highlighting their therapeutic potential in managing diabetes .

Chemical Reactions Analysis

Nucleophilic Substitution

The C5-ylidene group undergoes nucleophilic addition with amines or alcohols:

ReagentConditionsProductYieldSource
PiperidineEthanol, 70°C, 6 h5-Piperidinylidene derivative68%
CyclohexylamineDMF, 100°C, 4 hCyclohexylamino-substituted analog72%

Mechanism : Michael addition followed by tautomerization stabilizes the product .

Cyclocondensation

Reacts with aromatic aldehydes via Knoevenagel condensation to form 5-arylidene derivatives:

AldehydeCatalystSolventTimeYieldSource
4-ChlorobenzaldehydeMethylamine (33% aq.)Acetic acid8 h85%
3,4-DimethoxybenzaldehydePiperidineEthanol12 h58%

Key Finding : Electron-deficient aldehydes (e.g., nitro-substituted) show faster reaction rates due to enhanced electrophilicity .

Acylation and Alkylation

The N3 position reacts with acyl/alkyl halides:

ReagentBaseSolventProductYieldSource
Chloroacetic acid ethyl esterK₂CO₃DMF/EtOHN3-Carboxymethyl derivative76%
4-Fluorobenzyl chlorideKI/K₂CO₃DMFN3-(4-Fluorobenzyl) analog81%

Limitation : Steric hindrance from the thiazol-2-yl group reduces yields with bulky reagents .

Oxidation and Reduction

  • Oxidation : Reacts with H₂O₂ in acetic acid to form sulfone derivatives (confirmed via IR loss of C=S at 1,100 cm⁻¹) .

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) saturates the C5-ylidene bond, yielding dihydrothiazolidinedione (NMR: δ 3.2 ppm for CH₂) .

Table 1: Solvent Effects on Knoevenagel Condensation

SolventDielectric ConstantReaction Time (h)Yield (%)
Acetic acid6.2885
Ethanol24.31258
DMF36.7678

Table 2: Biological Activity of Derivatives

Derivative StructureBioactivity (IC₅₀)TargetSource
5-(4-NO₂-benzylidene) analog12.3 μM (Antibacterial)S. aureus
N3-Carboxymethyl derivative8.7 μM (Antioxidant)DPPH radical scavenging

Notes on Reaction Mechanisms

  • Knoevenagel Condensation : Proceeds via enolate formation, with methylamine acting as a base to deprotonate the active methylene group .

  • N3-Alkylation : Follows an SN2 pathway, facilitated by the polar aprotic solvent DMF .

Challenges and Recommendations

  • Byproduct Formation : Competing reactions at the thiazole nitrogen require strict temperature control (<100°C) .

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates geometric isomers (Z/E).

This compound’s modular reactivity enables diverse pharmacologically active derivatives, particularly in antimicrobial and antioxidant applications . Experimental protocols from peer-reviewed syntheses ensure reproducibility and scalability.

Comparison with Similar Compounds

(Z)-2-[(5Z)-5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide

  • Key Differences: Substitution: The target compound has a 4-fluorobenzyl group, whereas this analog features 4-chlorobenzylidene and 2-chlorobenzyl substituents. Activity: Chlorinated analogs often show enhanced antibacterial activity but may exhibit higher cytotoxicity compared to fluorinated derivatives .

(Z)-N-(3-Chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide (Compound 74)

  • Key Differences: Phenoxy Linkage: Replaces the acetamide-thiazole linkage with a phenoxy group, reducing hydrogen-bonding capacity. Substituent Position: A 3-chlorophenyl group on the acetamide moiety instead of a thiazol-2-yl group. Activity: Reported to exhibit superior anti-inflammatory activity (IC~50~ = 1.8 µM) compared to the target compound, likely due to improved solubility from the phenoxy group .

Analogues with Modified Heterocyclic Cores

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

  • Key Differences: Core Structure: A benzamide-thiazole system instead of a thiazolidinedione-acetamide framework. Substituents: Lacks the dioxothiazolidinone ring but includes 2,4-difluorophenyl and 5-chlorothiazole groups. Activity: Demonstrates inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), a target in anaerobic pathogens, via amide anion interactions.

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds 7–9)

  • Key Differences :
    • Triazole Core : Replaces the thiazolidinedione with a 1,2,4-triazole ring, altering tautomerism and redox properties.
    • Sulfonyl Groups : Introduce strong electron-withdrawing effects, enhancing stability but reducing bioavailability.
    • Activity : Primarily evaluated for anticancer activity, with IC~50~ values in the micromolar range, whereas thiazolidinediones are more associated with anti-inflammatory targets .

Pharmacological Activity Comparison

Compound Core Structure Key Substituents Biological Activity (IC~50~ or EC~50~) Reference
Target Compound Thiazolidinedione 4-Fluorobenzyl, thiazol-2-yl Anti-inflammatory (IC~50~ = 3.2 µM)
Compound 74 (Ma et al.) Thiazolidinedione 3-Chlorophenyl, phenoxy Anti-inflammatory (IC~50~ = 1.8 µM)
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide Benzamide-thiazole 2,4-Difluorophenyl, 5-chloro Antimicrobial (PFOR inhibition)
Compound 8a (Molecules, 2011) Thiadiazole Acetylpyridinyl, benzamide Anticancer (IC~50~ = 8.5 µM)

Physicochemical Properties

  • Lipophilicity (LogP) :
    • Target Compound: ~2.1 (moderate, due to fluorine’s balance of hydrophobicity and polarity).
    • 4-Chlorobenzylidene Analog: ~2.8 (higher, due to chlorine’s lipophilicity) .
  • Hydrogen Bonding :
    • The target compound’s acetamide and thiazole groups enable stronger hydrogen bonding (e.g., N–H···O/N interactions) compared to triazole or benzamide derivatives .

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